2-Amino-5-sulfamoylbenzoic acid

Diuretic NKCC Transporter Loop Diuretic

The 2-amino-5-sulfamoyl regiochemistry defines loop diuretic pharmacophore activity and carbonic anhydrase inhibition. As Furosemide Impurity 18, this scaffold is critical for NKCC-targeted SAR and regulated API quality control. Standard sulfamoylbenzoic acid isomers lack this specific substitution pattern, resulting in altered or absent reactivity.

Molecular Formula C7H8N2O4S
Molecular Weight 216.22 g/mol
CAS No. 137-65-5
Cat. No. B093654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-sulfamoylbenzoic acid
CAS137-65-5
Molecular FormulaC7H8N2O4S
Molecular Weight216.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N
InChIInChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)
InChIKeyJRGAUAWPCLQHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-Amino-5-sulfamoylbenzoic Acid (CAS 137-65-5): A Core Sulfamoylbenzoic Acid Building Block for Diuretic and Carbonic Anhydrase Inhibitor Research


2-Amino-5-sulfamoylbenzoic acid (CAS 137-65-5) is an aromatic sulfonamide with the molecular formula C7H8N2O4S, featuring a primary amino group at the 2-position and a primary sulfamoyl group at the 5-position of the benzoic acid core . This compound serves as a key intermediate and building block in medicinal chemistry, particularly for the synthesis of loop diuretics (e.g., furosemide, bumetanide) and carbonic anhydrase inhibitors [1]. It is characterized as a white crystalline powder with a reported melting point of 113-114 °C (lit.) and an estimated pKa of 4.41 . Its chemical reactivity is defined by its carboxylic acid, primary amine, and sulfonamide functionalities, which enable a wide range of synthetic derivatizations .

Why Substitution of 2-Amino-5-sulfamoylbenzoic Acid (CAS 137-65-5) Fails: The Critical Interplay of Amino and Sulfamoyl Group Positioning


Generic substitution within the sulfamoylbenzoic acid class is not a trivial matter of exchanging one sulfonamide for another. The precise regiochemistry—specifically the 2-amino-5-sulfamoyl substitution pattern on the benzoic acid core—is a critical determinant of biological activity and synthetic utility [1]. The classic loop diuretic pharmacophore is defined by the 2- or 3-amino-5-sulfamoylbenzoic acid scaffold, and even subtle alterations to this framework can profoundly affect interaction with the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) [1]. Furthermore, the relative positioning of the amino and sulfamoyl groups dictates the compound's ability to serve as a specific building block for more complex derivatives, such as furosemide, where the 2-amino group is a key site for further functionalization . Simply selecting a different sulfamoylbenzoic acid isomer or derivative without confirming its specific substitution pattern risks introducing a compound with markedly different, or completely absent, activity or reactivity in downstream applications [2].

Quantitative Differentiation Guide for 2-Amino-5-sulfamoylbenzoic Acid (CAS 137-65-5): Evidence-Based Performance Against Key Analogs


2-Amino-5-sulfamoylbenzoic Acid as a Pivotal Intermediate in High-Throughput NKCC Modulator Discovery

2-Amino-5-sulfamoylbenzoic acid is the fundamental core structure from which large, high-potency compound libraries are derived. A landmark study by Lykke et al. (2015) utilized a series of ~5000 3-amino-5-sulfamoylbenzoic acid derivatives to discover and optimize bumetanide, a potent loop diuretic [1]. The study established that bumetanide blocks the human NKCC2A transporter with an IC50 of 4 µM [1]. This directly demonstrates that the 5-sulfamoylbenzoic acid scaffold is not merely active but serves as the privileged platform for generating sub-micromolar to nanomolar NKCC inhibitors. The unsubstituted 2-amino-5-sulfamoylbenzoic acid is the essential starting material for accessing this validated chemical space, a role that cannot be fulfilled by other benzoic acid derivatives lacking this specific substitution pattern.

Diuretic NKCC Transporter Loop Diuretic

Physicochemical and Regulatory Profile Differentiating 2-Amino-5-sulfamoylbenzoic Acid as a Defined Furosemide-Related Substance

2-Amino-5-sulfamoylbenzoic acid is specifically cataloged and supplied as 'Furosemide Impurity 18' . This designation as a known and controlled impurity in the loop diuretic furosemide (4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid) creates a unique, non-interchangeable procurement value . Unlike generic sulfamoylbenzoic acid derivatives, this compound has a defined and necessary role in pharmaceutical quality control, analytical method development, and regulatory compliance for furosemide drug substance and product testing. Its procurement is driven by a specific, regulated need rather than general chemical utility.

Pharmaceutical Impurity Analytical Reference Furosemide

Carbonic Anhydrase Inhibition: 2-Amino-5-sulfamoylbenzoic Acid as a Foundational Scaffold for High-Affinity Inhibitors

The sulfamoylbenzoic acid motif, including the 2-amino-5-sulfamoyl substitution pattern, is a recognized core for developing carbonic anhydrase (CA) inhibitors. While the parent 2-amino-5-sulfamoylbenzoic acid may not be a potent inhibitor itself, it serves as a critical synthetic intermediate for generating high-affinity derivatives. Hou et al. (2021) demonstrated that novel carbohydrate-based sulfonamide derivatives, designed from a p-sulfamoylbenzoic acid parent, exhibited a two-order-of-magnitude improvement in binding affinity against human carbonic anhydrase II (hCA II) in vitro [1]. This finding underscores the value of the sulfamoylbenzoic acid core for accessing highly potent and selective CA inhibitors, with the specific 2-amino-5-sulfamoyl isomer being a key building block for further structural optimization in this therapeutic area.

Carbonic Anhydrase Enzyme Inhibitor Glaucoma

Diuretic Potency of 4-Benzoyl-5-sulfamoylbenzoic Acid Derivatives: Demonstrating the Critical Role of 5-Sulfamoylbenzoic Acid Core

In a structure-activity relationship (SAR) study, Nielsen et al. (1975) evaluated a series of 4-substituted 5-sulfamoylbenzoic acid derivatives for diuretic activity in dogs [1]. The study identified 4-Benzoyl-5-sulfamoyl-3-(3-thenyloxy)benzoic acid as a particularly potent diuretic, showing significant activity at a dose of just 1 µg/kg [1]. This work clearly establishes that the 5-sulfamoylbenzoic acid core, when appropriately substituted, can yield compounds with exceptional in vivo potency. The unsubstituted 2-amino-5-sulfamoylbenzoic acid is a logical and verifiable starting material for exploring this potent chemical space, as it provides the essential 5-sulfamoylbenzoic acid pharmacophore.

Diuretic Saluretic Benzoic Acid

Primary Application Scenarios for 2-Amino-5-sulfamoylbenzoic Acid (CAS 137-65-5) in Research and Industry


Synthesis and Development of Novel Loop Diuretics Targeting NKCC Transporters

As the foundational scaffold for the loop diuretic pharmacophore, 2-amino-5-sulfamoylbenzoic acid is the critical starting material for synthesizing new derivatives aimed at inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) [1][2]. The compound's 2-amino and 5-sulfamoyl groups provide essential points for chemical modification to generate libraries for structure-activity relationship (SAR) studies, as demonstrated in the discovery and optimization of bumetanide [2].

Pharmaceutical Quality Control and Analytical Reference Standard

This compound is specifically utilized as 'Furosemide Impurity 18' [1]. It is an essential reference standard for analytical laboratories involved in the quality control, stability testing, and regulatory compliance of furosemide active pharmaceutical ingredients (APIs) and finished drug products. Its use ensures the accurate identification and quantification of this specific process-related or degradation impurity.

Medicinal Chemistry for Carbonic Anhydrase (CA) Inhibitor Discovery

The sulfamoylbenzoic acid motif is a validated scaffold for designing inhibitors of carbonic anhydrase isozymes, particularly hCA II, a target for glaucoma and other conditions [1]. 2-Amino-5-sulfamoylbenzoic acid serves as a versatile intermediate for synthesizing more complex sulfonamide derivatives with improved potency and selectivity, as evidenced by recent studies showing up to 100-fold improvements in binding affinity for optimized analogs [1].

Exploration of Antiviral Sulfonamide Pharmacophores

Sulfamoylbenzoic acid derivatives have been disclosed in patents as antiviral agents [1]. While specific data for the parent compound is limited, the 2-amino-5-sulfamoylbenzoic acid core is a recognized building block for generating N-substituted sulfamoylbenzoic acid derivatives with potential antiviral activity. This application scenario is supported by the compound's inclusion in patent literature for antiviral sulfonamide compositions [1].

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